molecular formula C29H46O B12008309 (22E,24R)-Stigmasta-4,22-dien-3-one

(22E,24R)-Stigmasta-4,22-dien-3-one

Cat. No.: B12008309
M. Wt: 410.7 g/mol
InChI Key: MKGZDUKUQPPHFM-PHEXLZNCSA-N
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Description

(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring steroid compound. It is part of the sterol family, which are essential components of cell membranes in plants and animals. This compound is particularly notable for its presence in marine sponges and certain plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one typically involves the following steps:

    Starting Material: The synthesis often begins with a sterol precursor such as stigmasterol.

    Oxidation: The precursor undergoes oxidation to introduce a ketone group at the C-3 position.

    Isomerization: The double bonds are isomerized to achieve the desired (22E,24R) configuration.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, it follows similar steps to the laboratory synthesis but on a larger scale, often using more robust and scalable reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (22E,24R)-Stigmasta-4,22-dien-3-one can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (22E,24R)-Stigmasta-4,22-dien-3-one is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying sterol chemistry and reactions.

Biology

Biologically, this compound is significant in studying cell membrane structures and functions. It helps in understanding the role of sterols in membrane fluidity and permeability.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in cholesterol metabolism and cardiovascular health.

Industry

Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an additive in cosmetic formulations for its skin-beneficial properties .

Mechanism of Action

The mechanism of action of (22E,24R)-Stigmasta-4,22-dien-3-one involves its interaction with cell membranes and enzymes. It modulates membrane fluidity and permeability, influencing various cellular processes. The compound also interacts with enzymes involved in steroid metabolism, affecting pathways such as cholesterol synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: A precursor in the synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one, sharing similar structural features.

    Cholesterol: Another sterol with a similar backbone but differing in the side chain and functional groups.

    Ergosterol: Found in fungi, similar in structure but with different double bond positions.

Uniqueness

This compound is unique due to its specific double bond configuration and the presence of a ketone group at the C-3 position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

MKGZDUKUQPPHFM-PHEXLZNCSA-N

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Origin of Product

United States

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